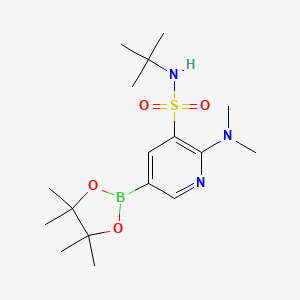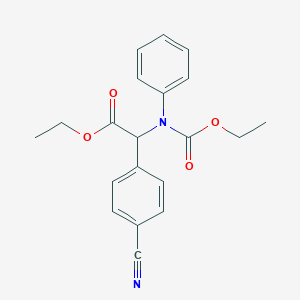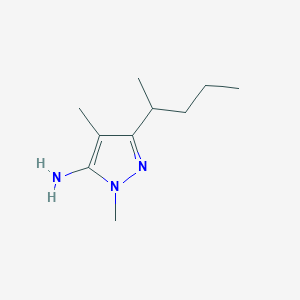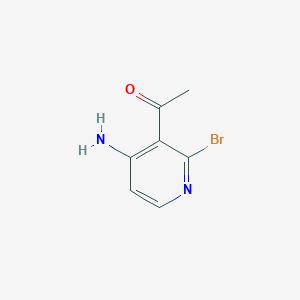
(R)-1-benzylpiperidin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-benzylpiperidin-3-amine hydrochloride is a chiral amine compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of ®-1-benzylpiperidin-3-amine hydrochloride typically involves several steps. One common method includes the reaction of D-mandelic acid with racemic 3-piperidine amide in an organic solvent to form D-mandelic acid organic salt of ®-3-piperidine amide. This intermediate is then subjected to pH adjustment and reacted with pivaloyl chloride to yield ®-N-valeryl-3-piperidine amide. Subsequent reactions with sodium hypochlorite and a mixed solution of hydrochloric acid and alcohol produce ®-3-amino piperidine hydrochloride .
Industrial Production Methods
Industrial production methods for ®-1-benzylpiperidin-3-amine hydrochloride focus on optimizing yield and cost-effectiveness. These methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistent production of the desired chiral compound.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-benzylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
®-1-benzylpiperidin-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of various fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of ®-1-benzylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to ®-1-benzylpiperidin-3-amine hydrochloride include other chiral amines and piperidine derivatives, such as:
- ®-3-amino piperidine hydrochloride
- ®-1-phenylpiperidin-3-amine hydrochloride
- ®-1-(2-methylbenzyl)piperidin-3-amine hydrochloride
Uniqueness
What sets ®-1-benzylpiperidin-3-amine hydrochloride apart from similar compounds is its specific chiral configuration and the presence of the benzyl group.
Propriétés
Formule moléculaire |
C12H19ClN2 |
|---|---|
Poids moléculaire |
226.74 g/mol |
Nom IUPAC |
(3R)-1-benzylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,13H2;1H/t12-;/m1./s1 |
Clé InChI |
NLKWAJAEIWXJJY-UTONKHPSSA-N |
SMILES isomérique |
C1C[C@H](CN(C1)CC2=CC=CC=C2)N.Cl |
SMILES canonique |
C1CC(CN(C1)CC2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


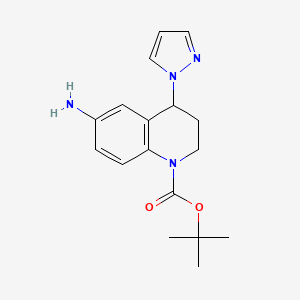
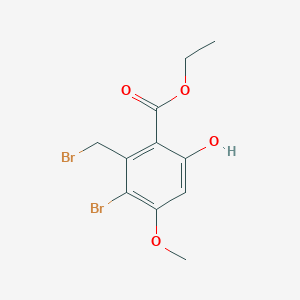

![1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13087325.png)
